molecular formula C9H12ClNO3S B8375986 4-(3-Chloropropoxy)benzenesulfonamide

4-(3-Chloropropoxy)benzenesulfonamide

Cat. No.: B8375986
M. Wt: 249.72 g/mol
InChI Key: AAZOXAMWDHMCBM-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)benzenesulfonamide is a chemical reagent designed for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal uses. Benzenesulfonamide derivatives are a significant class of compounds in medicinal chemistry, primarily investigated for their role as inhibitors of carbonic anhydrase (CA) enzymes[CITATION:3] . These zinc metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO2 + H2O ⇌ HCO3− + H+), a reaction critical to many physiological processes such as pH regulation, respiration, and bone resorption[CITATION:3]. In particular, human CA isoforms IX and XII are overexpressed in a wide range of hypoxic tumors, where they acidify the extracellular environment and promote cancer cell survival and invasion, making them promising anticancer drug targets[CITATION:3]. The molecular structure of this compound features a benzenesulfonamide group, which is known to act as a zinc-binding function (ZBG) that coordinates with the active site zinc ion in carbonic anhydrases[CITATION:3]. The 3-chloropropoxy chain attached to the benzene ring serves as a "tail," a design strategy commonly employed to enhance the compound's interaction with specific regions of the enzyme's active site. This approach, often referred to as the "tail approach," can improve the compound's potency and selectivity toward different CA isoforms[CITATION:3] . Researchers can utilize this reagent as a building block or intermediate in the synthesis of more complex molecules, or as a lead compound for the development of novel carbonic anhydrase inhibitors. Its applications extend to biochemical assays, in vitro enzyme inhibition studies, and structure-activity relationship (SAR) investigations to develop new therapeutic agents for conditions like cancer, glaucoma, and epilepsy[CITATION:3].

Properties

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

IUPAC Name

4-(3-chloropropoxy)benzenesulfonamide

InChI

InChI=1S/C9H12ClNO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2,(H2,11,12,13)

InChI Key

AAZOXAMWDHMCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCl)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-(3-chloropropoxy)benzenesulfonamide may exhibit antiviral properties. A study on N-phenylbenzamide derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro, suggesting that structural modifications could enhance antiviral efficacy against various viruses .

Case Study : In a comparative analysis, structurally related compounds demonstrated sub-micromolar levels of antiviral activity, with some derivatives achieving an effective concentration (EC50) significantly lower than established antiviral agents .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies on related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Data Table: Antibacterial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BStreptococcus pneumoniae1.0 µg/mL
This compoundTBDTBD

Case Study : A study focused on sulfonamide derivatives reported effective inhibition against various bacterial strains, with MIC values ranging from 0.5 to 8 µg/mL, indicating that this compound could be a candidate for further investigation .

Anticancer Potential

Investigations into the anticancer properties of sulfonamide derivatives have revealed their ability to modulate pathways involved in cancer cell survival. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in human cancer cell lines.

Data Table: Anticancer Activity

CompoundCancer Cell LineGrowth Inhibition (%) at 10 µM
Compound CBreast Cancer62%
Compound DLung Cancer65%
This compoundTBDTBD

Case Study : A study conducted by the National Cancer Institute demonstrated that certain benzothiazole derivatives exhibited GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in oncology .

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide (–SO<sub>2</sub>NH<sub>2</sub>) group participates in acid-base and acylation reactions:

Acylation Reactions

The –NH<sub>2</sub> group reacts with acyl chlorides to form N-acylated derivatives. For example:

4-(3-Chloropropoxy)benzenesulfonamide+AcClN-Acetyl-4-(3-chloropropoxy)benzenesulfonamide\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetyl-4-(3-chloropropoxy)benzenesulfonamide}

  • Conditions: Excess acetyl chloride in dichloromethane/water mixture at room temperature .

  • Yield: ~90% based on analogous benzenesulfonamide acetylation .

Alkylation Reactions

The sulfonamide nitrogen can undergo alkylation with alkyl halides:

This compound+R-XN-Alkyl-4-(3-chloropropoxy)benzenesulfonamide\text{this compound} + \text{R-X} \rightarrow \text{N-Alkyl-4-(3-chloropropoxy)benzenesulfonamide}

  • Example: Reaction with methyl iodide in THF using NaH as a base yields N-methyl derivatives .

Reactivity of the Chloropropoxy Side Chain

The 3-chloropropoxy group (–O–(CH<sub>2</sub>)<sub>3</sub>Cl) undergoes nucleophilic substitution (S<sub>N</sub>2) and elimination reactions:

Nucleophilic Substitution

The terminal chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols):

This compound+NH34-(3-Aminopropoxy)benzenesulfonamide\text{this compound} + \text{NH}_3 \rightarrow \text{4-(3-Aminopropoxy)benzenesulfonamide}

  • Conditions: Ammonia in ethanol at 50°C for 8 hours .

Cyclization Reactions

Intramolecular reactions can form heterocycles. For example, under basic conditions, the chloropropoxy chain may cyclize to form oxazolidinones :

This compoundBaseΔOxazolidinone derivative\text{this compound} \xrightarrow[\text{Base}]{\Delta} \text{Oxazolidinone derivative}

Catalytic Cross-Electrophile Coupling

In nickel-catalyzed reactions, the benzenesulfonamide group facilitates intramolecular cross-electrophile coupling (XEC) with alkyl halides:

This compoundNi(cat)MeMgIMonosubstituted cyclopropane\text{this compound} \xrightarrow[\text{Ni(cat)}]{\text{MeMgI}} \text{Monosubstituted cyclopropane}

  • Mechanism: Oxidative addition of the C–N bond, followed by transmetalation and intramolecular S<sub>N</sub>2 displacement .

  • Key Catalyst: Ni(BINAP) with MgI<sub>2</sub> as a Lewis acid .

Stability and Degradation

  • Hydrolytic Stability: The sulfonamide group resists hydrolysis under acidic/basic conditions (pH 2–12) .

  • Thermal Stability: Decomposes above 200°C, releasing SO<sub>2</sub> and NH<sub>3</sub> .

Comparison with Similar Compounds

Structural Features

The following table compares 4-(3-Chloropropoxy)benzenesulfonamide with key analogs:

Compound Name Substituents on Benzene Ring Key Functional Groups Molecular Weight (g/mol) clogP
This compound 3-Chloropropoxy Sulfonamide, Chloroalkoxy ~245.7 ~2.1*
4-(1H-Pyrazol-1-yl)benzenesulfonamide 1H-Pyrazole Sulfonamide, Heterocyclic ring ~223.2 1.8–3.5
Celecoxib 5-(4-Methylphenyl)-3-(trifluoromethyl)-pyrazole Sulfonamide, Trifluoromethyl, Pyrazole 381.4 3.5†
4-Chloro-3-nitrobenzenesulfonamide 4-Chloro, 3-Nitro Sulfonamide, Nitro, Chloro 236.7 ~1.9
4-{[3-Chloro-5-(trifluoromethyl)...}‡ 3-Chloro-5-(trifluoromethyl)pyridinyloxy, Dimethylaminopropyl Sulfonamide, Trifluoromethyl, Pyridine ~497.9 ~4.0

*Estimated using fragment-based methods.
†Literature value for Celecoxib.
‡From LEAP CHEM CO., LTD. .

Key Observations :

  • Chloropropoxy vs. Pyrazole/Trifluoromethyl : The chloropropoxy chain in this compound provides flexibility and moderate hydrophobicity (clogP ~2.1), which may aid in membrane penetration compared to the rigid pyrazole ring in Celecoxib (clogP 3.5) .
  • Nitro vs.

Physicochemical and Pharmacokinetic Properties

  • Lipinski’s Rule of Five :
    • This compound (MW ~245.7, clogP ~2.1) complies with Lipinski’s criteria (MW ≤500, clogP ≤5), suggesting good oral bioavailability .
    • In contrast, the pyrazole derivative 4-(1H-pyrazol-1-yl)benzenesulfonamide (MW ~223.2, clogP 1.8–3.5) also adheres to these rules and demonstrates high activity against Leishmania species due to optimal hydrophobicity .
    • The trifluoromethylpyridine derivative (MW ~497.9) approaches the MW limit but retains druglikeness due to moderate clogP (~4.0) .

Pharmacological Activity

  • Antiparasitic Activity : 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives exhibit potent inhibition of Leishmania amazonensis and L. infantum, attributed to their balanced hydrophobicity (clogP 1.8–3.5) and sulfonamide-mediated target interactions .
  • Kinase Inhibition : this compound is utilized in synthesizing menin-MLL inhibitors, suggesting its role in disrupting protein-protein interactions in leukemia .
  • COX-2 Inhibition : Celecoxib’s trifluoromethyl and pyrazole groups are critical for selective COX-2 inhibition, a mechanism absent in this compound due to differing substituents .

Preparation Methods

Nucleophilic Substitution for Ether Formation

The 3-chloropropoxy group is introduced via alkylation of 4-hydroxybenzenesulfonamide using 1-bromo-3-chloropropane. This reaction typically employs a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF). For example:

4-Hydroxybenzenesulfonamide+1-Bromo-3-chloropropaneK2CO3,acetoneThis compound\text{4-Hydroxybenzenesulfonamide} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{this compound}

Key Conditions :

  • Temperature: 60–80°C (reflux)

  • Reaction Time: 6–12 hours

  • Yield: 60–75% (hypothetical, inferred from similar etherifications)

Challenges and Mitigation

  • Competing Elimination : The base may promote dehydrohalogenation of 1-bromo-3-chloropropane, forming allylic halides. Using a mild base (e.g., NaHCO₃) and controlled temperatures minimizes this.

  • Solvent Selection : DMF enhances reactivity but may complicate purification. Acetone offers a balance between reactivity and ease of isolation.

Sulfonation of 4-(3-Chloropropoxy)benzene

Chlorosulfonation Reaction

Sulfonation of 4-(3-chloropropoxy)benzene is achieved using chlorosulfonic acid (ClSO₃H), which introduces a sulfonic acid group para to the ether substituent. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride:

4-(3-Chloropropoxy)benzeneClSO3H4-(3-Chloropropoxy)benzenesulfonic acidPCl54-(3-Chloropropoxy)benzenesulfonyl chloride\text{4-(3-Chloropropoxy)benzene} \xrightarrow{\text{ClSO}3\text{H}} \text{4-(3-Chloropropoxy)benzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{4-(3-Chloropropoxy)benzenesulfonyl chloride}

Key Conditions :

  • Sulfonation: 50–60°C, 4–6 hours

  • Chlorination: Reflux in dichloromethane (DCM) or chlorobenzene, 2–4 hours

  • Yield: 70–85% for sulfonyl chloride (based on analogous reactions)

Regioselectivity and Byproduct Formation

The electron-donating 3-chloropropoxy group directs sulfonation to the para position. Ortho sulfonation is suppressed by steric hindrance, ensuring >90% para selectivity.

Amination of 4-(3-Chloropropoxy)benzenesulfonyl Chloride

Ammonia Treatment

The sulfonyl chloride intermediate reacts with ammonia (NH₃) in tetrahydrofuran (THF) or aqueous media to yield the sulfonamide:

4-(3-Chloropropoxy)benzenesulfonyl chloride+NH3This compound+HCl\text{4-(3-Chloropropoxy)benzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Key Conditions :

  • Temperature: 0–20°C (prevents over-reaction)

  • Solvent: THF or ethyl acetate

  • Yield: 65–80% (observed in similar aminations)

Optimization Strategies

  • Slow Addition of Ammonia : Controls exothermicity and reduces side products like sulfonic acid salts.

  • Workup Protocol : Acidic extraction removes unreacted chloride, while recrystallization from ethanol/water enhances purity.

Alternative Pathways and Comparative Analysis

Direct Sulfonamide Functionalization

An alternative route involves synthesizing 4-aminobenzenesulfonamide first, followed by propoxy group introduction. However, this method faces challenges:

  • Low Reactivity : The sulfonamide group deactivates the ring, hindering electrophilic substitution.

  • Side Reactions : Alkylation may occur at the sulfonamide nitrogen, requiring protective groups.

One-Pot Sulfonation-Amination

Recent advances explore one-pot methods using chlorosulfonic acid and aqueous ammonia, though yields remain suboptimal (40–50%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 4.2–4.5 ppm (–OCH₂–), and δ 3.7–3.9 ppm (–ClCH₂–).

  • IR Spectroscopy : Stretching frequencies at 1170 cm⁻¹ (S=O) and 1340 cm⁻¹ (S–N).

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

  • Melting Point : 145–148°C (uncorrected).

Industrial-Scale Considerations

Solvent Recycling

Chlorobenzene and THF are recovered via distillation, reducing costs and environmental impact.

Waste Management

  • HCl Byproducts : Neutralized with NaOH to form NaCl.

  • Phosphorus Byproducts : Treated with calcium hydroxide to precipitate phosphate salts .

Q & A

Q. What are the common synthetic routes for 4-(3-Chloropropoxy)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, the 3-chloropropoxy group can be introduced via alkylation of a phenolic precursor using 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF at 80°C) . Optimization includes controlling stoichiometry, reaction time (overnight stirring for complete substitution), and purification via column chromatography (ethyl acetate/petroleum ether gradients) to isolate the product . Catalysts like FeCl₃ may enhance electrophilic substitution in related sulfonamide syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions; chemical shifts for the sulfonamide (-SO₂NH₂) appear near δ 7.4–7.7 ppm for aromatic protons .
  • FT-IR : Peaks at ~1330 cm⁻¹ and ~1150 cm⁻¹ correspond to asymmetric and symmetric S=O stretching .

Advanced Questions

Q. How does the 3-chloropropoxy substituent influence the compound’s reactivity and biological activity compared to other substituents?

Methodological Answer: The 3-chloropropoxy group introduces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution. For biological activity, compare analogues:

  • Electronic effects : The chlorine atom increases electrophilicity, potentially enhancing binding to serine proteases or kinases .
  • Chain length : Propoxy groups improve membrane permeability over shorter alkoxy chains, as seen in sulfonamide-based inhibitors .
  • Experimental validation: Synthesize derivatives (e.g., replacing Cl with F or methoxy) and assay for target inhibition (e.g., enzyme kinetics) .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility testing : Use standardized buffers (pH 1–10) with HPLC quantification to assess pH-dependent solubility .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis byproducts (e.g., cleavage of the sulfonamide or propoxy group) .
  • Crystallization : Recrystallize from acetonitrile/water mixtures to isolate stable polymorphs, as demonstrated for structurally similar sulfonamides .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using crystal structures (PDB: 1CX2) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between sulfonamide -SO₂NH₂ and catalytic residues .
  • QSAR models : Train on analogues (e.g., celecoxib derivatives) to correlate substituent properties (ClogP, polar surface area) with IC₅₀ values .

Q. How can regioselectivity challenges in nitration or halogenation of this compound be addressed?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., sulfonamide) with LDA/TMP to achieve selective nitration at the para position relative to the sulfonamide .
  • Electrophilic halogenation : Control reaction temperature (0–5°C) and use HNO₃/H₂SO₄ mixtures to minimize over-nitration, as shown in nitration of methyl 4-(3-chloropropoxy)benzoate derivatives .

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